molecular formula C12H11N5O B7168950 N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide

N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B7168950
M. Wt: 241.25 g/mol
InChI Key: NHCAIPHIZZIFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused bicyclic system combining an imidazo[1,2-a]pyridine core with a pyrazole moiety. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-16-8-10(6-14-16)15-12(18)9-2-3-11-13-4-5-17(11)7-9/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCAIPHIZZIFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the pyrazole moiety and the carboxamide group. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or ethanol .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to enhance yield, reduce reaction time, and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and automated reaction systems are employed to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions: N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, which may exhibit different biological activities .

Scientific Research Applications

N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, thereby modulating cellular processes. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s ability to bind to and modulate the activity of these targets is attributed to its unique structural features .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyridine analogues
  • Pyrazolo[1,5-a]pyrimidine derivatives

Comparison: N-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridine-6-carboxamide stands out due to its specific combination of the imidazo[1,2-a]pyridine core with a pyrazole moiety, which imparts unique biological activities. Compared to similar compounds, it may exhibit enhanced potency and selectivity for certain molecular targets, making it a valuable scaffold for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.